N-Desmethyl Dextrorphan-d3
Description
Contextualization within the Dextromethorphan (B48470) Metabolic Cascade
Dextromethorphan undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 enzymes CYP2D6 and CYP3A4. wikipedia.orgkarger.com The metabolic process involves two main pathways: O-demethylation and N-demethylation. wikipedia.orgresearchgate.net
O-demethylation , predominantly catalyzed by CYP2D6, converts dextromethorphan to its active metabolite, dextrorphan (B195859). wikipedia.orgresearchgate.net Dextrorphan is then further metabolized.
N-demethylation , mainly carried out by CYP3A4, results in the formation of 3-methoxymorphinan. wikipedia.orgresearchgate.net
Both dextrorphan and 3-methoxymorphinan can undergo subsequent demethylation to form 3-hydroxymorphinan. karger.comnih.gov Dextrorphan can also be N-demethylated by CYP3A4 to form N-desmethyl dextrorphan (also known as (+)-3-hydroxymorphinan). researchgate.netnih.gov These metabolites are then typically conjugated with glucuronic acid before being excreted. nih.govresearchgate.net The genetic variability of the CYP2D6 enzyme leads to significant differences in how individuals metabolize dextromethorphan, categorizing them as either extensive or poor metabolizers. wikipedia.orgnih.gov
The following table outlines the key steps in the metabolic cascade of Dextromethorphan:
Dextromethorphan Metabolic Pathway| Parent Compound | Primary Metabolic Pathway | Primary Enzyme | Primary Metabolite | Secondary Metabolite |
|---|---|---|---|---|
| Dextromethorphan | O-demethylation | CYP2D6 | Dextrorphan | 3-Hydroxymorphinan |
| Dextromethorphan | N-demethylation | CYP3A4 | 3-Methoxymorphinan | 3-Hydroxymorphinan |
Significance of Deuterated Analogs in Pharmacokinetic and Metabolic Investigations
In pharmacokinetic and metabolic studies, the precise quantification of drugs and their metabolites in biological samples is paramount. Deuterated analogs, such as N-Desmethyl Dextrorphan-d3 (B59725), are invaluable tools for this purpose, serving as internal standards in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com
An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples. scioninstruments.com It helps to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results. scispace.comscioninstruments.com
Stable isotope-labeled internal standards, like those containing deuterium (B1214612) (²H), are considered the gold standard. nih.govresearchgate.net This is because their chemical and physical properties are nearly identical to the unlabeled analyte. wuxiapptec.com When analyzed by mass spectrometry, the deuterated standard can be distinguished from the native compound by its higher mass. wuxiapptec.com This allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which corrects for potential experimental variability. scioninstruments.com
The use of a deuterated internal standard like N-Desmethyl Dextrorphan-d3 is crucial for several reasons:
Compensates for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction. wuxiapptec.com
Accounts for Extraction Inefficiency: During the extraction of the analyte from the biological matrix, some loss is inevitable. The deuterated internal standard, having the same extraction recovery as the analyte, accurately reflects this loss. scispace.comwuxiapptec.com
Corrects for Instrumental Variability: Minor fluctuations in the performance of the LC-MS instrument can affect the signal intensity. The use of an internal standard normalizes the data, mitigating the impact of this variability. scioninstruments.com
The table below summarizes the key features and advantages of using deuterated internal standards in research:
Properties and Applications of Deuterated Internal Standards| Property | Description | Advantage in Bioanalysis |
|---|---|---|
| Near-Identical Physicochemical Properties | The chemical structure and behavior are almost the same as the non-deuterated analyte. wuxiapptec.com | Ensures similar behavior during sample preparation and chromatography, leading to more accurate quantification. scispace.com |
| Different Mass | The presence of deuterium atoms increases the molecular weight. wuxiapptec.com | Allows for differentiation from the native analyte by mass spectrometry, enabling precise measurement of both. wuxiapptec.com |
| Co-elution | Elutes from the chromatography column at virtually the same time as the analyte. researchgate.net | Experiences the same matrix effects, allowing for effective correction and improved data reliability. wuxiapptec.com |
Structure
3D Structure
Properties
IUPAC Name |
3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNWSQDZXMGGGI-IKZWUOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675806 | |
| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217855-99-6, 873691-34-0 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Labeling of N Desmethyl Dextrorphan D3
Strategies for Deuterium (B1214612) Incorporation at the N-Methyl Position
The primary strategy for producing N-Desmethyl Dextrorphan-d3 (B59725) involves the introduction of a deuterated methyl group (-CD₃) at the nitrogen atom. This is typically achieved through the methylation of a precursor compound, N-desmethyl-dextrorphan, using a deuterated methylating agent. semanticscholar.org The selective placement of deuterium at this position is significant as it can influence the compound's metabolic stability by affecting the rate of N-demethylation, a common metabolic pathway for many N-methylated compounds. selvita.com The kinetic isotope effect, where the C-D bond is stronger and thus cleaved more slowly than a C-H bond by metabolic enzymes like cytochrome P450, is the underlying principle for this enhanced stability. nih.govresearchgate.net
Precursor Compounds and Reaction Pathways for N-Desmethyl Dextrorphan-d3 Synthesis
The synthesis of this compound can be approached through two main pathways, both of which rely on the availability of key precursor compounds. semanticscholar.org
One synthetic route begins with a deuterated form of dextromethorphan (B48470), specifically N-CD₃-dextromethorphan. This compound can undergo O-demethylation to yield N-CD₃-dextrorphan, also known as this compound. semanticscholar.org The N-demethylation of dextromethorphan to its primary metabolite is a well-established metabolic pathway. google.comgoogle.com Various chemical methods can achieve this transformation in a laboratory setting. For instance, treatment with reagents like 2,2,2-trichloroethyl chloroformate followed by reduction with zinc has been successfully employed for the N-demethylation of dextromethorphan to produce N-desmethyl-dextromethorphan. semanticscholar.orgresearchgate.net
A more direct and commonly used method involves the alkylation of N-desmethyl-dextrorphan with a deuterated methylating agent. semanticscholar.org The precursor, N-desmethyl-dextrorphan, is first synthesized and then reacted with a reagent such as iodomethane-d₃ (CD₃I). semanticscholar.org The reaction conditions for this methylation step are critical to ensure high conversion and purity. Various bases and solvents have been explored to optimize this reaction. For example, using sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to result in a conversion rate of over 95%. semanticscholar.org Other conditions, such as potassium carbonate in acetonitrile (B52724) or dimethylformamide (DMF), have also yielded high conversions of 93-95%. semanticscholar.orgumich.edu
| Precursor | Reagent | Conditions | Product | Conversion Rate | Reference |
| N-desmethyl-dextrorphan | Iodomethane-d₃ | Sodium Hydride, THF | N-CD₃-dextrorphan | >95% | semanticscholar.org |
| N-desmethyl-dextrorphan | Iodomethane-d₃ | Potassium Carbonate, Acetonitrile/DMF | N-CD₃-dextrorphan | 93-95% | semanticscholar.orgumich.edu |
| N-desmethyl-dextrorphan | Iodomethane-d₃ | Potassium Hydroxide, DMSO | N-CD₃-dextrorphan | 70-72% | semanticscholar.org |
N-Demethylation of Deuterated Dextromethorphan Precursors
Characterization of Isotopic Purity and Chemical Structure of this compound
Following synthesis, it is imperative to confirm the chemical structure and assess the isotopic purity of the resulting this compound. This is achieved through a combination of powerful analytical techniques. semanticscholar.org
Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of the synthesized compound. semanticscholar.org By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the degree of deuterium incorporation can be quantified. For N-CD₃-dextromethorphan, the precursor to one synthetic route for this compound, Fast Atom Bombardment (FAB) mass spectrometry shows a dominant protonated molecular ion peak at m/z 275, which is consistent with the addition of three deuterium atoms compared to the non-deuterated analog's peak at m/z 272. semanticscholar.orgresearchgate.net The presence and intensity of the m/z 272 peak can be used to calculate the percentage of any remaining non-deuterated compound, with studies showing contamination to be as low as ~2%. semanticscholar.orgresearchgate.net Electron Ionization (EI) mass spectrometry of the N-CD₃-dextromethorphan base reveals an intense molecular ion peak at m/z 274, with the non-deuterated contaminant appearing at m/z 271. semanticscholar.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is also employed to assess purity and can detect contaminations of N-CH₃, N-CH₂D, and N-CHD₂. semanticscholar.org
| Technique | Compound | Observed m/z | Interpretation | Reference |
| FAB-MS | N-CD₃-dextromethorphan HCl | 275 (M+H)⁺ | Protonated molecule with three deuterium atoms | semanticscholar.orgresearchgate.net |
| FAB-MS | Dextromethorphan HBr | 272 (M+H)⁺ | Protonated non-deuterated molecule | semanticscholar.org |
| EI-MS | N-CD₃-dextromethorphan base | 274 (M)⁺ | Molecular ion with three deuterium atoms | semanticscholar.orgresearchgate.net |
| EI-MS | Dextromethorphan base | 271 (M)⁺ | Molecular ion of non-deuterated contaminant | semanticscholar.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the precise location of the deuterium atoms within the molecule. semanticscholar.org In the ¹H NMR spectrum of N-CD₃-dextrorphan, the signal corresponding to the N-methyl protons, which would be present in the non-deuterated compound, is absent or significantly diminished. semanticscholar.orgresearchgate.net By adding a sample of non-deuterated dextrorphan (B195859) to the NMR tube, the N-CH₃ signal (around 2.3 ppm in DMSO-d₆) increases, allowing for the quantification of any N-CH₃ impurity. semanticscholar.org This standard addition method has been used to confirm that the N-CH₃ contamination is less than 5%. semanticscholar.orgresearchgate.net The complexity of the NMR spectrum can sometimes be challenging due to factors like α,β-protonation, which can result in a diastereomeric mixture. semanticscholar.org
Advanced Analytical Techniques for N Desmethyl Dextrorphan D3 in Biological Matrices
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for N-Desmethyl Dextrorphan-d3 (B59725)
The coupling of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the sensitive and selective quantification of dextromethorphan (B48470) and its metabolites, including N-desmethyl dextrorphan (B195859), from biological matrices. nih.govresearchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as N-Desmethyl Dextrorphan-d3, is integral to achieving accurate and precise results by correcting for matrix effects and variations during sample processing and analysis. lcms.cznih.gov LC-MS/MS methods have been successfully developed for the simultaneous determination of dextromethorphan and its key metabolites, dextrorphan (DXO) and N-desmethyl dextrorphan, in samples like rat plasma and human hair. researchgate.netresearchgate.net
Optimization of Chromatographic Separation Parameters for N-Desmethyl Dextrorphan and Analogs
Effective chromatographic separation is paramount for distinguishing between the parent drug and its various metabolites, which can be challenging due to their structural similarities. the-ltg.org Researchers have employed various strategies to optimize the separation of dextromethorphan and its analogs. mdpi.comcore.ac.uk
One successful approach involves using a C18 column with a gradient elution program. researchgate.netresearchgate.net For instance, a method for analyzing rat plasma utilized a SB-C18 column maintained at 25°C with a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% formic acid in water, at a flow rate of 0.4 mL/min. researchgate.net Another study employed an isocratic system with a mobile phase of acetonitrile, de-ionized water, and formic acid (50:50:0.2) pumped at 1 mL/min, achieving a run time of under 6 minutes. the-ltg.org
For chiral separations, which are necessary to distinguish between dextrorphan and its enantiomer levorphanol, specialized columns are required. researchgate.netnih.gov Complete chiral separation of dextromethorphan, levomethorphan, and their metabolites has been achieved in 12 minutes on a Chiral CD-Ph column using a linear gradient of 0.1% formic acid in acetonitrile. researchgate.net Another enantioselective method utilized a polysaccharide-based chiral column (Lux AMP) with an isocratic mobile phase of acetonitrile and 5 mM aqueous ammonium (B1175870) bicarbonate (pH 11) in a 50:50 ratio, with a flow rate of 1 mL/min. nih.gov
Table 1: Examples of LC Separation Parameters for Dextrorphan and Analogs
| Parameter | Method 1 researchgate.net | Method 2 nih.gov | Method 3 the-ltg.org |
|---|---|---|---|
| Column | SB-C18 | Lux AMP (polysaccharide-based chiral) | Not specified, but common for this analysis |
| Mobile Phase | Acetonitrile & 0.1% Formic Acid in Water | Acetonitrile & 5 mM Ammonium Bicarbonate (pH 11) (50:50) | Acetonitrile, De-ionised Water, Formic Acid (50:50:0.2) |
| Elution Mode | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Analytes | Dextromethorphan (DXM), Dextrorphan (DXO) | Dextromethorphan, Levomethorphan, Dextrorphan, Levorphanol | Dextromethorphan, Dextrorphan |
Development of Tandem Mass Spectrometry Detection Protocols for Deuterated Metabolites
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for detecting low concentrations of analytes in complex biological fluids. nih.govmdpi.com Detection is typically carried out using a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netresearchgate.net The most common detection mode is selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the deuterated internal standard. researchgate.netnih.gov
The use of a deuterated internal standard, like this compound, is a cornerstone of quantitative bioanalysis. lcms.cz The standard, which has a slightly higher mass than the analyte due to the deuterium (B1214612) atoms, co-elutes with the analyte but is distinguished by the mass spectrometer. lcms.cz This allows for the correction of any analyte loss during sample preparation and ionization variability in the MS source. lcms.cz
For dextrorphan and its analogs, specific MRM transitions are established. For example, one method monitored the transition of m/z 257.99 to 198.80 for dextrorphan. the-ltg.org In a comprehensive chiral analysis, four transitions were monitored for dextrorphan and dextromethorphan-d3 (B1141331), while two transitions were monitored for dextrorphan-d3. nih.gov The synthesis of N-CD3-dextrorphan (a form of this compound) has been documented, and its mass spectrometric properties have been characterized, paving the way for its use as an internal standard. semanticscholar.org
Table 2: Example MRM Transitions for Dextromethorphan Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Dextromethorphan | 272.04 | 212.98 | the-ltg.org |
| Dextrorphan | 257.99 | 198.80 | the-ltg.org |
| Testosterone (Analyte) | 289.4 | 97.2, 109.2 | lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of dextromethorphan and its metabolites. wiley.comnih.gov It is particularly valuable in forensic toxicology, especially for analyzing complex matrices like decomposed tissues. wiley.comlaurentian.ca The use of a deuterated internal standard is also standard practice in GC-MS to ensure quantitation accuracy. laurentian.ca While this compound is not explicitly mentioned in all studies, the principles are demonstrated through the use of Dextrorphan-d3 (D3-DXT) as an internal standard for the analysis of dextromethorphan and dextrorphan. laurentian.ca
Application in Complex Biological Sample Analysis (e.g., Skeletal Tissues)
Skeletal tissue is a valuable matrix in forensic toxicology, especially in cases of advanced decomposition where traditional samples are unavailable. wiley.comlaurentian.canih.gov GC-MS has proven effective for detecting and quantifying drugs and their metabolites in bone. wiley.comunitedchem.com
A method was developed for the analysis of dextromethorphan and dextrorphan in decomposed skeletal tissues using GC-MS. laurentian.ca In this study, deuterated dextrorphan (D3-DXT) was used as the internal standard. laurentian.ca The researchers noted the possible presence of a peak corresponding to N-desmethyldextrorphan, but its identity could not be confirmed due to the lack of a reference spectrum in their library, highlighting the importance of certified standards like this compound. wiley.com The validation for this method showed a limit of detection of 10 ng/mL for both dextromethorphan and dextrorphan. laurentian.ca
Advanced Sample Preparation Methodologies for this compound Quantification
The goal of sample preparation is to extract the analytes of interest from the biological matrix, remove interferences, and concentrate the sample prior to analysis. mdpi.comnih.gov The choice of method depends on the analytical technique (LC-MS/MS or GC-MS) and the complexity of the matrix. researchgate.net
For liquid samples like plasma or urine analyzed by LC-MS/MS, common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a solid sorbent that retains the analyte. nih.govnii.ac.jp Interferences are washed away, and the purified analyte is then eluted with a different solvent. nih.gov
Dilute-and-Shoot (DAS): A high-throughput approach where plasma samples are simply diluted before direct injection into the LC-MS/MS system. nih.gov While less clean, it offers significant speed advantages for samples with higher analyte concentrations. nih.gov
For complex solid matrices like skeletal tissue, more rigorous extraction procedures are necessary:
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the solid matrix. laurentian.ca One protocol for bone analysis used MAE followed by a clean-up step with microplate solid-phase extraction (MPSPE). laurentian.ca
Solvent Incubation/Sonication: This involves pulverizing the bone sample and incubating or sonicating it in a suitable organic solvent, such as acetonitrile or methanol, to extract the drugs. laurentian.canih.gov This is typically followed by a clean-up step like SPE. laurentian.canih.gov
Solid-Phase Extraction (SPE) Optimization for Deuterated Analogs
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that provides clean extracts and enhances analytical sensitivity. phenomenex.com The optimization of SPE methods for deuterated internal standards like this compound is critical for minimizing variability and ensuring accurate quantification of the target analyte. scioninstruments.com Deuterated standards are nearly identical to the analyte in chemical behavior, which allows them to effectively compensate for matrix effects and inconsistencies during the extraction process. scioninstruments.comtexilajournal.com
The optimization process involves a systematic evaluation of several key parameters to achieve the highest possible recovery and purity. thermofisher.com These parameters include the selection of the appropriate sorbent material, conditioning and equilibration of the cartridge, sample loading conditions, wash solutions to remove interferences, and the final elution solvent to recover the analyte. phenomenex.comthermofisher.com
Key Optimization Parameters for SPE of Deuterated Analogs:
Sorbent Selection: Polymeric SPE sorbents are often utilized for their ability to handle a wide range of analytes and their stability across a broad pH range. phenomenex.com For a compound like N-Desmethyl Dextrorphan, which has both hydrophobic and potential cationic characteristics, a mixed-mode sorbent combining reversed-phase and cation-exchange properties can be highly effective.
pH Optimization: The pH of the sample and loading buffer is a critical factor. thermofisher.com Adjusting the pH ensures that the analyte is in the correct ionic state to bind strongly to the sorbent. For a basic compound, loading under acidic conditions would protonate the molecule, favoring retention on a cation-exchange sorbent.
Wash Solvent: The wash step is optimized to remove matrix interferences without prematurely eluting the analyte. thermofisher.com A typical approach involves using a sequence of solvents with increasing organic content. For instance, an initial wash with a weak organic solvent in water can remove polar interferences, while a subsequent wash with a stronger solvent can remove less polar contaminants.
Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent, ensuring complete recovery. thermofisher.com For a cation-exchange mechanism, this often involves using a basic solution or a high concentration of a competing cation. For a reversed-phase mechanism, a high percentage of an organic solvent like methanol or acetonitrile is typically used.
The following table summarizes a generic optimization strategy for a deuterated analog like this compound using a mixed-mode polymeric SPE sorbent.
Table 1: SPE Optimization Parameters for this compound
| SPE Step | Parameter | Condition/Solvent | Purpose |
|---|---|---|---|
| Conditioning | Sorbent Activation | 1 mL Methanol | To wet the sorbent and activate the functional groups. phenomenex.com |
| Equilibration | pH Adjustment | 1 mL Water, followed by 1 mL Acidic Buffer (e.g., 1% Formic Acid) | To prepare the sorbent environment for optimal sample retention. thermofisher.com |
| Sample Loading | Sample Pre-treatment | Dilute sample with acidic buffer | To ensure the analyte is in the appropriate protonated state for binding. phenomenex.com |
| Wash 1 | Removal of Polar Interferences | 1 mL 25mM Ammonium Acetate in Water | To wash away highly polar, water-soluble matrix components. thermofisher.com |
| Wash 2 | Removal of Non-polar Interferences | 1 mL 50% Methanol in Water | To remove less polar interfering compounds without eluting the analyte. thermofisher.com |
| Elution | Analyte Recovery | 1 mL 5% Ammonium Hydroxide in Methanol | To deprotonate the analyte and disrupt its binding to the sorbent for efficient recovery. thermofisher.com |
| Post-Elution | Sample Concentration | Evaporate under nitrogen and reconstitute | To concentrate the sample and prepare it in a solvent compatible with the analytical instrument. phenomenex.com |
Microwave-Assisted Extraction (MAE) Techniques for Tissue Samples
Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of analytes from solid samples, particularly tissues. nih.govncsu.edu This method offers significant advantages over traditional extraction techniques, including reduced extraction times and lower solvent consumption. ncsu.edu MAE has been successfully applied to the extraction of dextromethorphan and its primary metabolite, dextrorphan, from decomposed skeletal tissues, demonstrating its utility for related compounds. nih.govlaurentian.ca
The principle of MAE involves the direct interaction of microwaves with polar molecules in the sample and solvent, leading to rapid heating. ncsu.edu This localized heating increases the mass transfer rate of the analytes from the sample matrix into the extraction solvent. For tissue samples like bone, MAE can efficiently extract target compounds that are otherwise difficult to recover. nih.govnih.gov
Research Findings on MAE for Dextromethorphan and Dextrorphan in Bone Tissue:
A study on the analysis of dextromethorphan (DXM) and dextrorphan (DXT) in decomposed rat vertebral bone utilized a closed-vessel MAE system. nih.govlaurentian.ca The key findings and optimized parameters from this research are highly relevant for developing a method for this compound.
Analyte Stability: The stability of the analytes under MAE conditions was confirmed, with no significant degradation observed for at least 60 minutes of irradiation time. nih.govlaurentian.ca
Extraction Efficiency: The majority of the analytes (>90%) were recovered within the first 15 minutes of extraction, highlighting the speed and efficiency of the MAE process. nih.govlaurentian.ca
Optimized Conditions: The study established optimal conditions for the extraction, which included the choice of solvent, temperature, and microwave power. nih.gov
The data below summarizes the optimized MAE conditions from the study on DXM and DXT extraction from bone, which can serve as a starting point for this compound.
Table 2: Optimized MAE Parameters for Analogs in Tissue Samples
| Parameter | Value/Condition | Reference |
|---|---|---|
| Sample Matrix | Pulverized Vertebral Bone | nih.gov, laurentian.ca |
| Extraction Solvent | Methanol | nih.gov, laurentian.ca |
| Microwave System | Closed-vessel | nih.gov |
| Temperature | 80 °C | nih.gov |
| Microwave Power | 1200 W | nih.gov |
| Extraction Time | 60 minutes (optimal recovery after 15 min) | nih.gov, laurentian.ca |
| Post-Extraction Cleanup | Microplate Solid-Phase Extraction (MPSPE) | nih.gov, laurentian.ca |
Following MAE, a cleanup step such as SPE is typically employed to remove co-extracted matrix components before analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govfarmaciajournal.com The combination of MAE's rapid extraction with SPE's high purification capability provides a powerful workflow for the analysis of deuterated analogs in challenging biological tissue samples.
Mechanistic Investigations of Dextromethorphan Metabolism Utilizing N Desmethyl Dextrorphan D3 As a Research Tool
Role of N-Desmethyl Dextrorphan-d3 (B59725) as an Internal Standard in Enzyme Kinetic Studies
In the realm of enzyme kinetics, particularly concerning dextromethorphan (B48470) metabolism, N-Desmethyl Dextrorphan-d3 (often denoted as d3-dextrorphan) is invaluable as an internal standard. chapman.edu Its stable isotope-labeled nature allows it to be distinguished from its non-deuterated counterpart by mass spectrometry, ensuring accurate quantification of metabolite formation in complex biological matrices. chapman.edunih.gov This is crucial for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which define the affinity and capacity of enzymes for a substrate.
Research has employed d3-dextrorphan to investigate the kinetics of dextromethorphan-O-demethylase activity in various subcellular fractions of the rat brain. chapman.edu In these studies, ice-cold acetonitrile (B52724) containing a known concentration of d3-dextrorphan is added to reaction mixtures to precipitate proteins and halt the enzymatic reaction. chapman.edu The supernatant is then analyzed using techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). chapman.edu The known concentration of the deuterated standard allows for precise quantification of the dextrorphan (B195859) produced during the assay. chapman.edu This methodology has been instrumental in characterizing the different kinetic profiles of enzymes like Cytochrome P450 2D (CYP2D) in brain microsomes versus mitochondria. chapman.edu
The use of deuterated internal standards like d3-dextrorphan is a widespread practice in bioanalytical methods for pharmacokinetic studies of dextromethorphan and its metabolites. nih.govresearchgate.net For instance, in clinical studies investigating drug-drug interactions, stable isotope-labeled internal standards, including dextromethorphan-d3 (B1141331) and dextrorphan-d3, are used to track the analytes and account for potential variability during sample processing and analysis. nih.gov
In Vitro Metabolic Profiling Using this compound in Hepatic Systems
In vitro models using hepatic systems, such as liver microsomes and hepatocytes, are fundamental to drug metabolism research. nih.govdndi.org this compound plays a significant role in these studies, aiding in the elucidation of metabolic pathways and the enzymes responsible for them.
Cytochrome P450 (CYP) Isozyme-Specific Demethylation Pathways to N-Desmethyl Dextrorphan
The metabolism of dextromethorphan is complex, involving multiple Cytochrome P450 (CYP) isozymes. The primary routes are O-demethylation to dextrorphan and N-demethylation to 3-methoxymorphinan. nih.govwikipedia.orggoogle.com
CYP2D6: This is the principal enzyme responsible for the O-demethylation of dextromethorphan to dextrorphan. nih.govwikipedia.orgresearchgate.net This pathway is of particular interest due to the polymorphic nature of the CYP2D6 enzyme, leading to significant inter-individual variability in metabolism. tga.gov.au Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 activity. tga.gov.aunih.gov Studies using human liver microsomes have shown that extensive metabolizers have high-affinity sites for this reaction, while poor metabolizers have a single, low-affinity site. nih.gov Recombinant human CYP2D6 has been shown to catalyze the formation of dextrorphan with a high affinity (low Km value). researchgate.netnih.gov
CYP3A4: While primarily responsible for the N-demethylation of dextromethorphan, CYP3A4 also contributes to O-demethylation, albeit to a much lesser extent than CYP2D6. nih.govwikipedia.orgresearchgate.net The N-demethylation pathway generally has a much higher Km value (lower affinity) compared to the O-demethylation pathway catalyzed by CYP2D6. nih.gov
Other CYPs: Minor contributions to dextromethorphan O-demethylation have also been attributed to other CYP isoforms. researchgate.net
The use of deuterated analogs helps in precisely tracing these metabolic routes. For example, the metabolic pathway for deuterated dextromethorphan mirrors that of the non-deuterated form, leading to the formation of deuterated metabolites like d3-dextrorphan. google.com
| Enzyme | Primary Metabolic Pathway | Kinetic Parameters (in vitro) | Notes |
|---|---|---|---|
| CYP2D6 | O-demethylation of Dextromethorphan to Dextrorphan | High affinity (Km ≈ 1.9-9.4 µM) nih.govresearchgate.netnih.gov | Polymorphic enzyme leading to varied metabolic rates in the population. tga.gov.aunih.gov |
| CYP3A4 | N-demethylation of Dextromethorphan to 3-Methoxymorphinan | Low affinity (Km ≈ 650 µM) nih.gov | Also contributes to O-demethylation and N-demethylation of dextrorphan. wikipedia.orgdrugbank.com |
| CYP2B6, CYP2C9, CYP2C19 | Minor O-demethylation pathways | Generally higher Km and lower intrinsic clearance compared to CYP2D6. researchgate.net | Contribution is more significant in poor CYP2D6 metabolizers. |
Glucuronidation and Other Phase II Metabolic Transformations of Dextrorphan Analogs
Following Phase I metabolism (like demethylation), dextrorphan and other metabolites undergo Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate excretion. drughunter.comnih.gov
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Dextrorphan is a substrate for several UGT enzymes, leading to the formation of dextrorphan-O-glucuronide. researchgate.net This is a major metabolic pathway, and in extensive metabolizers, glucuronides of dextrorphan are among the most abundant metabolites found in urine. researchgate.net The specific UGT isoforms involved in dextrorphan glucuronidation include UGT1A1, UGT1A3, and UGT2B15. researchgate.netresearchgate.net
In vitro systems like human liver microsomes are used to study these reactions. nih.govmdpi.com The activity of UGTs can be assessed by incubating the substrate (e.g., dextrorphan) with microsomes fortified with the cofactor UDP-glucuronic acid (UDPGA). mdpi.com Studies have noted that poor metabolizers for CYP2D6 may also exhibit a reduced capacity for conjugation reactions. nih.gov
| Metabolite | Phase II Reaction | Enzyme Family | Key Isoforms | Resulting Product |
|---|---|---|---|---|
| Dextrorphan | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3, UGT2B15 researchgate.netresearchgate.net | Dextrorphan-O-glucuronide |
| 3-Hydroxymorphinan | Glucuronidation | UGTs | - | 3-Hydroxymorphinan-O-glucuronide |
Comparative Metabolism of Dextromethorphan and Dextrorphan Across Species Using Deuterated Analogs
Understanding species differences in drug metabolism is crucial for extrapolating preclinical animal data to humans. researchgate.net Deuterated analogs like this compound are valuable tools in these comparative studies.
In Vitro Animal Liver Microsome Studies with this compound
In vitro studies using liver microsomes from different species (e.g., rat, dog, monkey, pig, and human) are a common approach to investigate comparative metabolism. researchgate.netresearchgate.netjuniperpublishers.com These studies have revealed significant species-dependent differences in the metabolism of dextromethorphan. researchgate.netresearchgate.net
For instance, research has shown that deuteration at metabolically active sites can alter the metabolic profile of dextromethorphan. nih.govjuniperpublishers.com A study on a deuterated analog of dextromethorphan showed an increased half-life in both rat and human liver microsomes compared to the non-deuterated compound. juniperpublishers.com Similarly, studies with cynomolgus monkey liver microsomes have demonstrated that deuterated dextromethorphan is metabolized to deuterated dextrorphan, but at a reduced rate compared to the metabolism of non-deuterated dextromethorphan. google.com
Elucidation of Species-Specific Enzymatic Activities
The expression and activity of CYP and UGT enzymes can vary significantly across species, leading to different metabolic profiles. researchgate.net For example, while CYP2D6 is the primary enzyme for dextromethorphan O-demethylation in humans, the homologous enzymes in other species may have different activities or substrate specificities. nih.govnih.gov
Rat: Studies in rat liver microsomes have identified high and low-affinity components for dextromethorphan O-demethylation, similar to extensive metabolizers in humans. nih.gov However, the specific CYP isoforms involved may differ.
Pig: The pig is considered a potentially good model for human CYP2D6 activity, as pig liver microsomes catalyze dextromethorphan O-demethylation with kinetics remarkably similar to human CYP2D6. nih.gov
Dog: In contrast, dogs appear to metabolize dextromethorphan primarily through N-demethylation via CYP3A12, making them a less suitable model for studying the CYP2D6 pathway. europa.eu
Monkey: Cynomolgus monkeys show metabolic pathways for dextromethorphan that are qualitatively similar to humans, although quantitative differences exist. google.com
These species-specific differences highlight the importance of using in vitro systems from multiple species, including humans, to accurately predict human metabolism and potential drug interactions. researchgate.net The use of deuterated standards like this compound in these comparative studies enhances the precision and reliability of the findings.
Preclinical Pharmacological Applications of N Desmethyl Dextrorphan D3
Pharmacokinetic Characterization in Animal Models Using N-Desmethyl Dextrorphan-d3 (B59725)
In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. Animal models, such as rats and mice, are routinely used to characterize the pharmacokinetic profile of new chemical entities. tandfonline.comdoi.org For dextromethorphan (B48470), this involves tracking not only the parent drug but also its cascade of metabolites. nih.gov N-Desmethyl Dextrorphan-d3 is instrumental in the pharmacokinetic characterization of dextromethorphan by allowing for the accurate measurement of 3-hydroxymorphinan, a key secondary metabolite.
Studies involving the administration of deuterated dextromethorphan to mice have shown that deuteration can significantly alter the pharmacokinetic profile of the parent compound. nih.gov For instance, deuterated dextromethorphan exhibited approximately double the metabolic stability and a 2.4-fold increase in exposure when co-administered with bupropion (B1668061) compared to its non-deuterated form. nih.govnih.govfrontiersin.org The use of deuterated standards, such as N-CD3-dextrorphan and by extension this compound, is crucial for generating such high-fidelity pharmacokinetic data. semanticscholar.orgresearchgate.net These standards allow researchers to build robust bioanalytical methods to quantify metabolites in plasma, urine, and tissue samples collected over time, which is necessary to calculate key pharmacokinetic parameters. ies.gov.plnih.gov
Assessment of Metabolite Formation Rates and Elimination Kinetics
The metabolism of dextromethorphan is complex, involving multiple cytochrome P450 (CYP) enzymes. The primary pathways are O-demethylation by CYP2D6 to form dextrorphan (B195859) and N-demethylation by CYP3A4 to produce 3-methoxymorphinan. wikipedia.orgmdpi.com Both of these primary metabolites are subsequently converted to 3-hydroxymorphinan (N-desmethyl dextrorphan), a reaction also catalyzed by CYP enzymes. researchgate.netnih.gov
Preclinical studies in rat liver microsomes are used to determine the kinetics of these metabolic reactions, including the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.gov In these in vitro assays, this compound is an indispensable tool, serving as an internal standard for the quantification of the 3-hydroxymorphinan formed. This allows for the precise determination of formation rates. For example, studies comparing Sprague-Dawley (extensive metabolizer) and Dark Agouti (poor metabolizer) rats revealed significant differences in the intrinsic clearance for the formation of 3-hydroxymorphinan, highlighting genetic influences on metabolism. nih.gov The accurate data obtained using labeled standards like this compound are essential for building physiologically based pharmacokinetic (PBPK) models that can predict drug behavior in vivo. frontiersin.orgnih.gov
| Metabolic Pathway | Rat Strain | Km (μM) | Vmax (nmol/mg/hr) | Intrinsic Clearance (Vmax/Km) (mL/hr/mg) |
|---|---|---|---|---|
| DM → DR (O-demethylation) | Sprague-Dawley (High Affinity) | 2.5 | 51.04 | 20.04 |
| Dark Agouti | 55.6 | 16.84 | 0.31 | |
| DM → 3MM (N-demethylation) | Sprague-Dawley | 85.04 | 83.37 | 0.96 |
| Dark Agouti | 68.99 | 35.49 | 0.51 | |
| 3MM → 3OHM (O-demethylation) | Sprague-Dawley | 1.76 | 35.95 | 20.77 |
| Dark Agouti | 108.7 | 11.5 | 0.11 |
DM: Dextromethorphan, DR: Dextrorphan, 3MM: 3-Methoxymorphinan, 3OHM: 3-Hydroxymorphinan (N-Desmethyl Dextrorphan)
Evaluation of Drug-Drug Interactions Affecting Dextromethorphan and Dextrorphan Metabolism in Preclinical Studies
Dextromethorphan is frequently used as a probe drug to study drug-drug interactions (DDIs), particularly those involving the CYP2D6 and CYP3A4 enzymes. pnas.org Preclinical animal studies are designed to investigate how co-administration of another drug might inhibit or induce these metabolic pathways. For example, combining deuterated dextromethorphan with bupropion, a CYP2D6 inhibitor, was shown in mouse studies to significantly increase the plasma concentration of the parent drug. nih.govnih.gov
In such DDI studies, this compound plays a vital role. When a primary metabolic pathway like CYP2D6 is inhibited, the metabolism may shift, potentially increasing the flux through alternative pathways, including those leading to the formation of 3-hydroxymorphinan. ricardinis.pt By accurately quantifying 3-hydroxymorphinan using this compound as an internal standard, researchers can detect these metabolic shifts. This provides a more complete understanding of the DDI's consequences, which is critical for predicting potential safety or efficacy issues in a clinical setting. europa.eu
Exploration of Metabolite Ratios in Differentiating Exposure Patterns in Animal Studies
The urinary or plasma metabolic ratio of dextromethorphan to its primary metabolite dextrorphan (DM/DXO) is a well-established biomarker for determining the CYP2D6 phenotype (e.g., poor versus extensive metabolizer) in both humans and animals. ricardinis.ptnih.govcapes.gov.br These ratios provide a snapshot of metabolic activity. Preclinical studies have demonstrated that these ratios can be used to characterize animal models of human metabolic polymorphisms. nih.gov
The application of stable isotope-labeled standards like this compound allows for the expansion of this concept. By enabling precise quantification of secondary metabolites, more complex metabolic ratios can be calculated (e.g., parent drug to primary metabolite to secondary metabolite). Recent research suggests that analyzing the relationship between drug and metabolite levels may be useful in distinguishing between different patterns of drug exposure, such as an acute high dose versus repeated low-dose administrations in animal models. laurentian.ca Accurate measurement of all key metabolites, including 3-hydroxymorphinan, is essential for these advanced toxicological and pharmacokinetic investigations. This detailed metabolic fingerprinting can provide deeper insights into how drug exposure history influences disposition and metabolic phenotype.
Emerging Research Avenues and Methodological Innovations for N Desmethyl Dextrorphan D3
Integration of Deuterated Metabolite Data in Physiologically-Based Pharmacokinetic (PBPK) Modeling for Translational Research
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used in drug discovery and development to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species, including humans. nih.gov These models integrate physiological, biochemical, and drug-specific data to create a whole-body representation of drug kinetics. researchgate.netfrontiersin.org A key application of PBPK modeling is in translational research, where it helps predict human pharmacokinetics from preclinical data, explore the impact of genetic variations on drug metabolism, and anticipate drug-drug interactions (DDIs). nih.govpharmgkb.org
The accuracy of a PBPK model is highly dependent on the quality of the input data. For drugs like dextromethorphan (B48470), which undergoes complex metabolism by multiple enzymes (primarily CYP2D6 and CYP3A4) into metabolites such as dextrorphan (B195859), accurate quantification of both the parent drug and its metabolites is critical. frontiersin.orgnih.gov This is where deuterated internal standards, such as N-Desmethyl Dextrorphan-d3 (B59725), play an indispensable role.
In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification. The SIL-IS, being chemically identical to the analyte but with a different mass, co-elutes and experiences similar ionization effects in the mass spectrometer, effectively correcting for sample matrix effects and variations during sample preparation and analysis. researchgate.net The use of dextromethorphan-d3 (B1141331) and dextrorphan-d3 has been documented in clinical DDI studies to ensure the reliability of pharmacokinetic data for dextromethorphan and its primary metabolite, dextrorphan. researchgate.net
The high-quality concentration-time data for metabolites, obtained using deuterated standards, are then integrated into the PBPK model. This allows for the precise characterization of metabolic pathways, such as the rate of formation and elimination of metabolites. For instance, a PBPK model for dextromethorphan would use this data to define the parameters (Vmax, Km) for the enzymatic reactions catalyzed by CYP2D6 and CYP3A4. researchgate.netfrontiersin.org This robustly calibrated model can then be used to simulate scenarios that would be difficult or unethical to perform in vivo, such as predicting drug behavior in specific patient populations (e.g., poor vs. extensive metabolizers based on CYP2D6 genotype) or the impact of co-administered inhibitor drugs. nih.govmdpi.com
Table 1: Key Parameters in a Dextromethorphan PBPK Model Reliant on Metabolite Data
| Parameter Category | Specific Parameter | Relevance to Deuterated Standard |
|---|---|---|
| Drug Absorption | Fraction absorbed (fa) | Indirectly; accurate plasma concentrations help refine absorption parameters. |
| Metabolism (Liver) | Michaelis-Menten Constant (Km) for CYP2D6/CYP3A4 | Essential. Accurate measurement of the metabolite (e.g., dextrorphan) is required to calculate the rate of formation and derive kinetic constants. This measurement is made reliable by using a deuterated standard like dextrorphan-d3 or N-Desmethyl Dextrorphan-d3. researchgate.net |
| Maximum reaction velocity (Vmax) for CYP2D6/CYP3A4 | Essential. Directly calculated from the concentration-time profile of the metabolite, which is accurately quantified using a deuterated internal standard. researchgate.netfrontiersin.org | |
| Metabolite Elimination | Renal Clearance (CLr) of Metabolite | High-quality plasma concentration data of the metabolite is necessary to accurately model its elimination from the body. |
| Distribution | Tissue:Plasma Partition Coefficients | While often predicted from physicochemical properties, these can be verified and refined using in vivo data from both parent drug and metabolites. |
This table is a simplified representation of parameters in a PBPK model. The accurate quantification of metabolites using deuterated internal standards is crucial for defining the metabolism and elimination parameters.
Development of Novel Analytical Platforms for High-Throughput Quantification of this compound
The quantification of drug metabolites in biological matrices like plasma, urine, and hair is fundamental to pharmacokinetic and forensic studies. researchgate.net For N-Desmethyl Dextrorphan and related compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform due to its high sensitivity, specificity, and robustness. nih.gov
A typical LC-MS/MS method involves several key steps. First, the analyte and its deuterated internal standard (like this compound) are extracted from the biological matrix, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). researchgate.netnih.gov The extract is then injected into a high-performance liquid chromatography (HPLC) system, where the compounds are separated on an analytical column (e.g., a C18 column). researchgate.netnih.gov Following separation, the compounds enter the mass spectrometer. An electrospray ionization (ESI) source ionizes the molecules, which are then detected using multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, providing excellent specificity and minimizing interference. researchgate.net
Recent advancements have focused on making these platforms suitable for high-throughput analysis, which is essential for clinical trials and large-scale research. Innovations include:
Automated Sample Preparation: Automated liquid handling systems can perform extractions on 96-well plates, significantly increasing throughput and reducing manual error. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of columns with smaller particle sizes allows for faster separation times without sacrificing resolution, reducing analytical run times to just a few minutes. nih.gov
Advanced Mass Spectrometry: Newer mass spectrometers offer enhanced sensitivity, allowing for the quantification of very low concentrations of metabolites (in the pg/mL range). researchgate.net
Beyond conventional LC-MS/MS, novel platforms are being explored:
Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) MS: This high-resolution mass spectrometry platform can be used for simultaneous screening and quantification. Unlike triple quadrupole (QQQ) instruments that target specific ions, Q-TOF instruments acquire full-scan high-resolution data, enabling the identification of unknown metabolites while quantifying known ones. lcms.cz
Ambient Ionization Techniques: Techniques like Paper Spray (PS) mass spectrometry are being investigated for rapid, minimally invasive analysis. researchgate.net This method could allow for direct analysis from dried blood spots with little to no sample preparation, offering a pathway to rapid screening in diverse settings. researchgate.net
Table 2: Comparison of Analytical Platforms for Metabolite Quantification
| Platform | Principle | Advantages | Disadvantages | Throughput |
|---|---|---|---|---|
| HPLC-MS/MS (QQQ) | Chromatographic separation followed by targeted mass detection (MRM). | Gold standard; high sensitivity and specificity, robust for quantification. researchgate.netnih.gov | Limited to pre-selected analytes; not ideal for discovering unknown metabolites. | High (with automation) |
| UHPLC-MS/MS (QQQ) | Uses smaller particle columns for faster HPLC separation. | Very fast run times (1-4 minutes), reduced solvent consumption. nih.gov | Higher backpressure requires specialized equipment. | Very High |
| LC-Q-TOF MS | High-resolution mass spectrometry allows for identification of compounds by accurate mass. | Capable of both targeted quantification and untargeted screening for novel metabolites. lcms.cz | Generally lower sensitivity for quantification compared to QQQ; more complex data analysis. | Medium to High |
| Paper Spray (PS) MS | Direct ionization from a paper substrate (e.g., dried blood spot). | Extremely fast, minimal sample preparation, suitable for remote sample collection. researchgate.net | Prone to matrix effects, quantification can be less precise than LC-based methods. | Very High |
Future Directions in the Study of Morphinan (B1239233) Alkaloid Metabolism Using Deuterated Analogs
The use of deuterated analogs in pharmaceutical research is evolving beyond their role as internal standards. nih.gov The "kinetic isotope effect" is a central principle driving this evolution. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, replacing hydrogen with deuterium at a site of metabolism can slow down the reaction. nih.govuniupo.it This strategy, known as "deuterium switching," is being used to design new drugs with improved pharmacokinetic properties. uniupo.it
For morphinan alkaloids, a class of compounds with significant pharmaceutical importance and complex structures, this approach holds considerable promise. frontiersin.orgmdpi.com Future research directions are likely to focus on several key areas:
Design of Novel Therapeutics: The knowledge gained from metabolic mapping can be used to design new chemical entities with superior properties. For example, blocking a rapid metabolic pathway by deuteration could increase a drug's half-life and bioavailability, potentially leading to lower or less frequent dosing. uniupo.it Alternatively, deuteration could be used to shunt metabolism away from pathways that produce toxic or inactive metabolites and toward pathways that produce active or less toxic ones, thereby improving the drug's safety and efficacy profile.
Understanding Enantioselective Metabolism: Many morphinans have chiral centers, and their enantiomers can have vastly different pharmacological and metabolic profiles. For example, dextromethorphan and its enantiomer levomethorphan are metabolized differently. researchgate.net Deuterated analogs can be used as fine tools to study the stereoselectivity of metabolic enzymes, providing insights into how enzymes recognize and process specific stereoisomers.
Application to Broader Benzylisoquinoline Alkaloids (BIAs): The methodologies developed for studying morphinans can be extended to the broader class of BIAs, which includes compounds like morphine and codeine. frontiersin.org Given the scarcity and complex extraction of many of these plant-derived compounds, using synthetic biology in conjunction with deuteration strategies could enable the production and optimization of novel BIA-based therapeutics. frontiersin.org
The study of deuterated analogs like this compound is transitioning from a purely analytical support role to a strategic tool in drug discovery and mechanistic toxicology. This shift promises to deepen our understanding of morphinan alkaloid metabolism and facilitate the rational design of safer and more effective medicines.
Q & A
What analytical methods are recommended for confirming the purity and structural integrity of N-Desmethyl Dextrorphan-d3?
Basic:
To confirm purity, use reversed-phase HPLC with UV detection (λmax = 202 ± 1 nm and 220 ± 1 nm in methanol) and ensure >98.5% purity . Structural validation requires a combination of NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) to confirm the deuterated methyl group and stereochemistry .
Advanced:
For resolving spectral discrepancies (e.g., unexpected peaks in NMR), employ 2D NMR techniques (COSY, HSQC) to differentiate between deuterated and non-deuterated species. Cross-validate with isotopic ratio mass spectrometry (IRMS) to quantify deuterium incorporation .
How does deuteration impact the metabolic stability and pharmacokinetic profile of this compound compared to its non-deuterated counterpart?
Basic:
Deuteration at the methyl group slows metabolic oxidation via the kinetic isotope effect (KIE), potentially extending half-life. Use in vitro microsomal assays (human liver microsomes) to compare metabolic rates of deuterated vs. non-deuterated forms .
Advanced:
To isolate isotope effects, conduct CYP3A4 inhibition assays and measure metabolite ratios (e.g., N-Desmethyl Dextrorphan vs. other oxidative products). Pair with deuterium tracing in pharmacokinetic studies to quantify systemic exposure differences .
What experimental strategies mitigate data contradictions in quantifying this compound in complex biological matrices?
Basic:
Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard to correct for matrix effects. Validate methods using spiked plasma/serum samples across expected concentration ranges .
Advanced:
For conflicting LC-MS/MS results (e.g., ion suppression), employ post-column infusion to identify interference sources. Apply multivariate statistical tools (e.g., PCA) to distinguish analytical noise from true biological variation .
How can researchers optimize synthetic routes for this compound to improve yield and isotopic fidelity?
Basic:
Start with deuterated methyl precursors (e.g., CD3I) in reductive amination steps. Monitor reaction progress via TLC and intermediate MS characterization to minimize non-deuterated byproducts .
Advanced:
Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Use fractional factorial designs to assess interactions between variables and maximize deuterium retention .
What are the stability considerations for this compound under various storage and experimental conditions?
Basic:
Store lyophilized powder at -20°C in inert atmosphere to prevent deuterium exchange. For solutions, use methanol (UV-grade) and avoid prolonged exposure to light or elevated temperatures (>25°C) .
Advanced:
Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., oxidation, deuterium loss). Use Arrhenius modeling to predict shelf-life under standard conditions .
How should researchers design in vivo studies to evaluate the pharmacological effects of this compound?
Basic:
Use deuterated compound as a tracer in pharmacokinetic studies. Compare AUC and Cmax values with non-deuterated controls in rodent models to assess exposure differences .
Advanced:
Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate deuterium’s impact on tissue distribution. Validate with autoradiography or PET imaging using radiolabeled analogs .
What methodologies address isotopic interference in quantitative NMR (qNMR) of this compound?
Advanced:
Use 2H-decoupled 1H NMR to suppress splitting from deuterium. For absolute quantification, employ ERETIC2 calibration with an external reference standard matched to the deuterated matrix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
